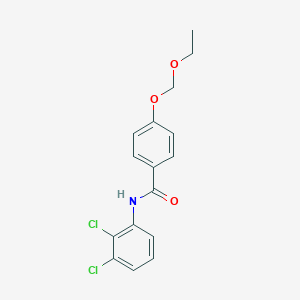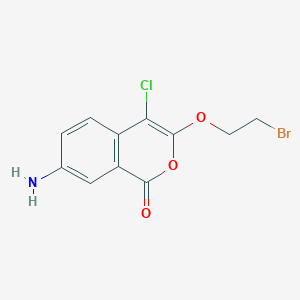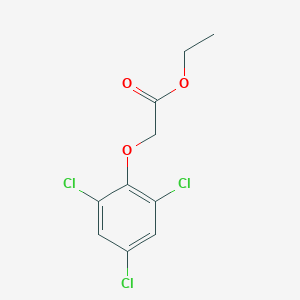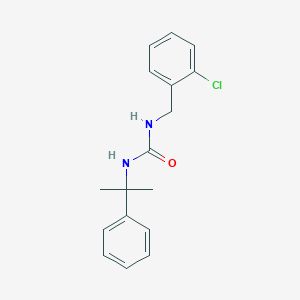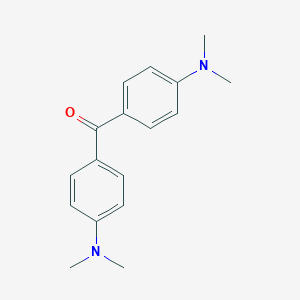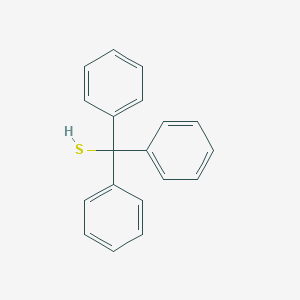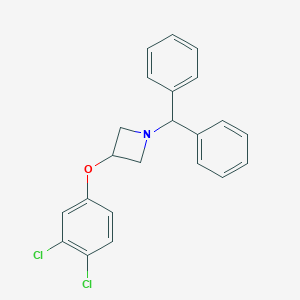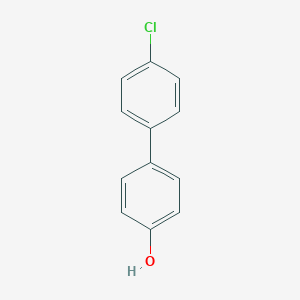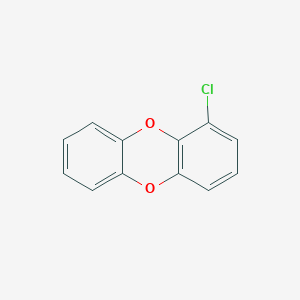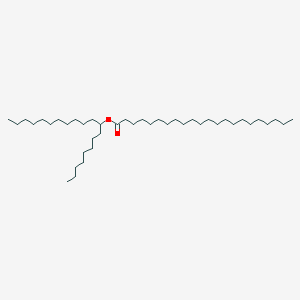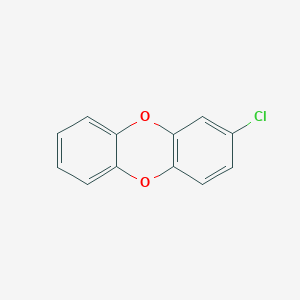
2,4,6-Tribromobiphenyl
Übersicht
Beschreibung
2,4,6-Tribromobiphenyl is a brominated derivative of biphenyl . It is used as a flame retardant and is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Synthesis Analysis
N-(2,4,6-tribromophenyl)maleimide (TBPMI) was synthesized using three different catalysts, including stannous chloride, anhydrous acetic acid, and phosphoric acid . The catalytic efficiency of anhydrous acetic acid was higher than that of stannous chloride .
Molecular Structure Analysis
The molecular formula of this compound is C12H7Br3 . Its molecular weight is 390.896 .
Chemical Reactions Analysis
This compound can react with oxidizing materials .
Physical And Chemical Properties Analysis
This compound is slightly soluble in water . It has a molecular weight of 390.896 .
Wissenschaftliche Forschungsanwendungen
Flammschutzmittel
2,4,6-Tribromobiphenyl: wird aufgrund seiner Fähigkeit, die Ausbreitung von Feuer zu hemmen oder zu verhindern, häufig als Flammschutzmittel verwendet. Es wird oft verschiedenen Materialien, darunter Kunststoffen, Textilien und elektronischen Bauteilen, zugesetzt, um die Brandschutzsicherheit zu erhöhen. Die Bromatome in der Verbindung sind wirksam bei der Unterbrechung des Verbrennungsprozesses, wodurch die Brennbarkeit des Materials reduziert wird .
Molekular-imprägnierte Technologie
Diese Verbindung wurde bei der Entwicklung von molekular geprägten Polymeren (MIPs) eingesetzt. MIPs sind Materialien, die so konzipiert sind, dass sie spezifische Hohlräume aufweisen, die der Form und den funktionellen Gruppen eines Zielmoleküls entsprechen, wie z. B. This compound. Diese Polymere können für sensorische Anwendungen verwendet werden, bei denen sie selektiv an das Zielmolekül binden, wodurch dessen Nachweis und Quantifizierung in verschiedenen Umgebungen ermöglicht wird .
Umweltüberwachung
Aufgrund seiner Persistenz und möglichen Toxizität wird This compound in der Umwelt überwacht. Es kann in Wasser-, Boden- und Luftproben gefunden werden, und seine Konzentrationen werden verfolgt, um die Umweltverschmutzung zu beurteilen. Analytische Methoden, wie z. B. die Gaschromatographie gekoppelt mit Massenspektrometrie, werden eingesetzt, um diese Verbindung in Umweltproben nachzuweisen und zu quantifizieren .
Synthetisches Zwischenprodukt
This compound: dient als synthetisches Zwischenprodukt bei der Herstellung anderer bromierter Verbindungen, die in verschiedenen industriellen Anwendungen verwendet werden. Seine Reaktivität ermöglicht weitere chemische Modifikationen, die zur Synthese einer breiten Palette von Derivaten mit unterschiedlichen Eigenschaften und Verwendungen führen .
Bioakkumulation und Toxizitätsstudien
Die Forschung zu This compound umfasst auch seine Bioakkumulation in lebenden Organismen und seine möglichen toxischen Auswirkungen. Studien konzentrieren sich darauf, wie sich diese Verbindung in der Nahrungskette anreichert und welche Auswirkungen sie auf die menschliche Gesundheit und die Tierwelt hat. Das Verständnis seines toxikologischen Profils ist für die Risikobewertung und die Entwicklung von Sicherheitsbestimmungen unerlässlich .
Wirkmechanismus
Pharmacokinetics
It is known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromobiphenyl. For instance, the compound’s transformation was found to be significantly faster under oxic conditions than under anoxic conditions . Moreover, the transformation was boosted when the soil redox changed from anoxic to oxic state . These findings suggest that the environmental redox state can significantly influence the fate and transformation of this compound.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,4,6-Tribromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . Through these interactions, this compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
The cellular effects of this compound are primarily mediated through its role as a ligand-activated transcriptional activator . By binding to the XRE promoter region of genes, it influences cell function by altering gene expression . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It binds to the XRE promoter region of genes, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This can result in changes in gene expression, enzyme inhibition or activation, and mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Eigenschaften
IUPAC Name |
1,3,5-tribromo-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZBYQDXVJFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074767 | |
| Record name | PBB 030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59080-33-0 | |
| Record name | 2,4,6-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can we detect the presence of 2,4,6-Tribromobiphenyl in textiles?
A1: A recent study [] developed a method for detecting this compound, alongside other brominated and phosphorus-based flame retardants, in textiles. The method employs gas chromatography-mass spectrometry (GC-MS) after extracting the compounds from the textile samples using ultrasonic extraction with a mixture of acetone and n-hexane. This method demonstrated high sensitivity, with a detection limit of 0.80 ng for this compound.
Q2: Can microorganisms degrade this compound?
A2: Yes, research [] has shown that anaerobic microbial communities can dehalogenate this compound. Specifically, a microbial enrichment culture derived from PCB-free sediment exhibited para-dechlorination activity, effectively removing a chlorine atom from the para position of this compound. Interestingly, this dechlorination was observed both in the presence and absence of 2,4,6-trichlorobiphenyl (246-CB), suggesting that this compound itself can act as an inducer of the dehalogenation process in this microbial community.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




